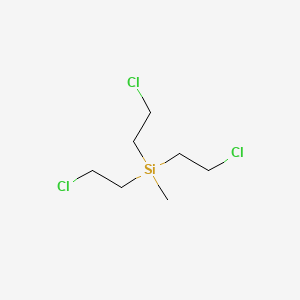
Tris(2-chloroethyl)(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-chloroethyl)(methyl)silane is an organosilicon compound with the molecular formula C7H15Cl3Si. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties. The compound consists of a silicon atom bonded to three 2-chloroethyl groups and one methyl group, making it a valuable reagent in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(2-chloroethyl)(methyl)silane can be synthesized through the reaction of methyltrichlorosilane with 2-chloroethanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-chloroethyl)(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation: It can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic conditions facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as tris(2-aminoethyl)(methyl)silane or tris(2-hydroxyethyl)(methyl)silane are formed.
Hydrolysis Products: Silanols and hydrochloric acid.
Oxidation Products: Silanols and siloxanes.
Wissenschaftliche Forschungsanwendungen
Tris(2-chloroethyl)(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing silicon-containing groups into molecules.
Biology: Employed in the modification of biomolecules for studying their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of tris(2-chloroethyl)(methyl)silane involves the reactivity of the silicon atom with various nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-carbon or silicon-oxygen bonds. This reactivity is exploited in various synthetic and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-chloroethoxy)(methyl)silane: Similar in structure but with ethoxy groups instead of ethyl groups.
Trichloro(2-chloroethyl)silane: Contains three chlorine atoms bonded to silicon instead of three 2-chloroethyl groups.
Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of 2-chloroethyl groups.
Uniqueness
Tris(2-chloroethyl)(methyl)silane is unique due to its combination of 2-chloroethyl and methyl groups bonded to silicon, providing distinct reactivity and applications compared to other similar compounds. Its ability to undergo various substitution and oxidation reactions makes it a valuable reagent in both research and industrial settings .
Eigenschaften
CAS-Nummer |
51664-57-4 |
|---|---|
Molekularformel |
C7H15Cl3Si |
Molekulargewicht |
233.6 g/mol |
IUPAC-Name |
tris(2-chloroethyl)-methylsilane |
InChI |
InChI=1S/C7H15Cl3Si/c1-11(5-2-8,6-3-9)7-4-10/h2-7H2,1H3 |
InChI-Schlüssel |
YWCDQCDOPDOKHV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CCCl)(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


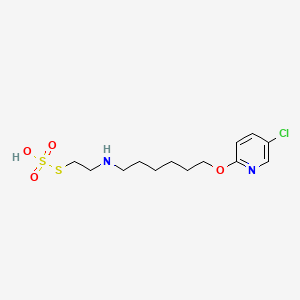
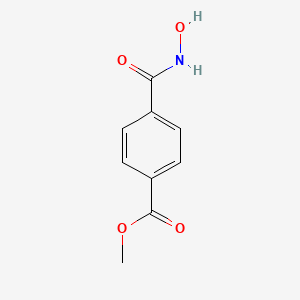
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
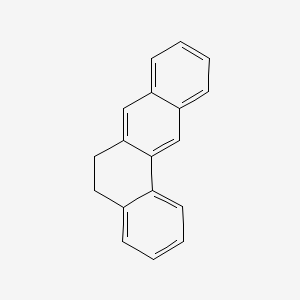

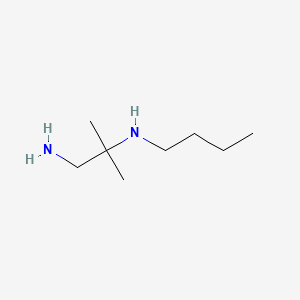
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
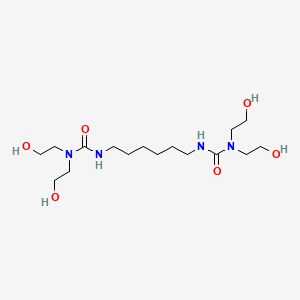
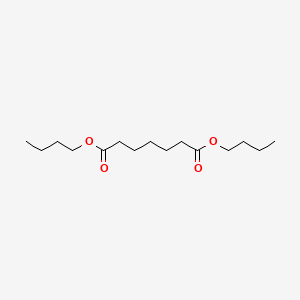

![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
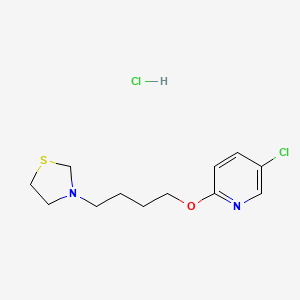
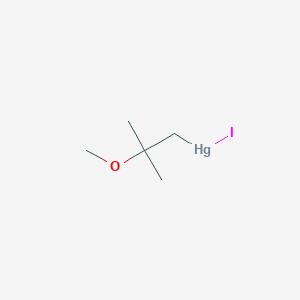
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
